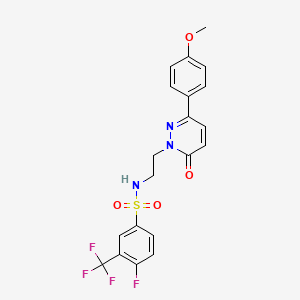

4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

This compound features a pyridazinone core substituted at position 3 with a 4-methoxyphenyl group. The ethyl linker connects the pyridazinone to a benzenesulfonamide moiety, which is substituted with a fluorine atom at position 4 and a trifluoromethyl group at position 3 . The trifluoromethyl and fluorine substituents contribute to lipophilicity and steric effects, which are critical for target engagement and pharmacokinetics.

Properties

IUPAC Name |

4-fluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F4N3O4S/c1-31-14-4-2-13(3-5-14)18-8-9-19(28)27(26-18)11-10-25-32(29,30)15-6-7-17(21)16(12-15)20(22,23)24/h2-9,12,25H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPZWYGPCOOLBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F4N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 415.4 g/mol. The structure features a trifluoromethyl group, a sulfonamide moiety, and a pyridazine ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉F₄N₃O₃S |

| Molecular Weight | 415.4 g/mol |

| IUPAC Name | 4-Fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide |

| Melting Point | Not Available |

The compound's biological activity is primarily attributed to its ability to modulate various signaling pathways involved in inflammation and bone metabolism. Research indicates that it inhibits osteoclast differentiation by affecting the RANKL signaling pathway, which is crucial for bone resorption processes. Specifically, it suppresses the expression of cathepsin K, an enzyme vital for osteoclast function.

Key Mechanisms:

- Inhibition of Osteoclastogenesis: The compound inhibits RANKL-induced differentiation of osteoclasts.

- Modulation of Signaling Pathways: It influences TNF-alpha and Wnt signaling pathways, suggesting potential applications in treating bone-related disorders.

- Promotion of CD47 Expression: This may enhance the body's immune response against tumors.

Biological Activity and Therapeutic Applications

Several studies have highlighted the compound's potential therapeutic applications:

- Anti-inflammatory Activity: The compound has shown promise in reducing inflammation markers in vitro and in vivo, indicating its potential use in inflammatory diseases.

- Bone Health: Its ability to inhibit osteoclast formation positions it as a candidate for treating osteoporosis and other bone degenerative diseases.

- Cancer Research: Preliminary studies suggest that it may inhibit tumor growth through modulation of immune responses.

Case Studies

- A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in bone resorption markers compared to control groups, suggesting its efficacy in managing osteoporosis .

- In vitro studies using cancer cell lines revealed that the compound could induce apoptosis and inhibit proliferation, indicating potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Pyridazine core | Strong anti-inflammatory effects |

| Compound B | Sulfonamide group | Moderate inhibition of osteoclast differentiation |

| Compound C | Trifluoromethyl group | Enhanced anticancer properties |

Comparison with Similar Compounds

Substituent Variations on the Pyridazinone Ring

- N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide (CAS: Not provided) The 4-chlorophenyl group increases lipophilicity compared to the 4-methoxyphenyl group in the target compound. Chlorine’s electronegativity may alter π-π stacking interactions with biological targets. The trifluoromethyl group at position 2 (vs. Molecular Weight: ~437.9 (estimated).

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide (CAS: 946212-70-0)

Variations in Benzene Sulfonamide Substitutions

3-Fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS: 921535-57-1)

- The fluorine atom is at position 3 on the benzene sulfonamide (vs. position 4 in the target compound). This positional change alters the electronic environment and may impact hydrogen-bonding interactions with target proteins. The absence of the trifluoromethyl group reduces lipophilicity .

- Molecular Weight : 403.4.

3-Chloro-4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS: 923249-88-1)

Trifluoromethyl Positional Isomers

- 4-Fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide Lacks the 4-methoxy group on the pyridazinone-attached phenyl ring, reducing electron-donating effects. The phenyl group (vs. 4-methoxyphenyl) may decrease solubility and target affinity in hydrophilic environments .

Structural and Physicochemical Data Table

Key Research Findings

- Electron-Donating Groups: The 4-methoxy group in the target compound enhances solubility and may improve interactions with polar residues in target proteins compared to non-methoxy analogs .

- Trifluoromethyl Position : The 3-trifluoromethyl substitution in the target compound balances lipophilicity and steric effects, whereas positional isomers (e.g., 2-trifluoromethyl in ) may disrupt binding .

- Halogen Effects : Chlorine substitutions (e.g., CAS 923249-88-1) increase molecular weight and lipophilicity but may introduce metabolic stability challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.